8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate

Cytotoxicity Labdane Diterpenoid SAR Leukemia Cell Lines

8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate (CAS 117254-98-5) is a naturally occurring labdane diterpenoid esterified at C-19 with p-hydroxycinnamic acid. It has been isolated from the conifer species Metasequoia glyptostroboides , Chamaecyparis formosensis , and Juniperus brevifolia.

Molecular Formula C29H40O4
Molecular Weight 452.6 g/mol
Cat. No. B8033870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate
Molecular FormulaC29H40O4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)COC(=O)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C29H40O4/c1-6-21(2)8-14-25-28(4)18-7-17-27(3,24(28)16-19-29(25,5)32)20-33-26(31)15-11-22-9-12-23(30)13-10-22/h6,9-13,15,24-25,30,32H,1-2,7-8,14,16-20H2,3-5H3/b15-11+/t24-,25+,27+,28-,29+/m0/s1
InChIKeyLXORINFASUBZBQ-JXZRNQGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate: A Labdane Diterpenoid Ester with Quantitatively Differentiated Cytotoxicity for Procurement Decision-Making


8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate (CAS 117254-98-5) is a naturally occurring labdane diterpenoid esterified at C-19 with p-hydroxycinnamic acid. It has been isolated from the conifer species Metasequoia glyptostroboides [1], Chamaecyparis formosensis [2], and Juniperus brevifolia [3]. The compound belongs to the diterpenoid class and features a labdane hydrocarbon skeleton with a characteristic 8α-hydroxyl group and a trans-p-hydroxycinnamoyl ester moiety that distinguishes it from simpler labdane alcohols and acids [4]. Its molecular formula is C29H40O4 with a molecular weight of 452.6 g/mol [4]. Initial biological profiling has identified moderate but selective cytotoxicity against several human tumor cell lines, with IC50 values ranging from approximately 11.8 μM to 20.4 μM depending on the cell type [5][6].

Why Generic Labdane Diterpenoids Cannot Replace 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate in Research and Industrial Sourcing


The labdane diterpenoid class contains numerous structurally related compounds, including simple alcohols (e.g., ent-8α-hydroxy-labda-13(16),14-diene, “labdane F2”), carboxylic acids, and various esters at the C-19 position. However, the specific p-hydroxycinnamate esterification at C-19 in the target compound fundamentally alters its lipophilicity (XLogP ~7.4) [1], hydrogen-bonding capacity (H-bond donor count: 2; acceptor count: 4) [1], and molecular recognition properties relative to non-esterified or differently esterified analogs. In head-to-head cytotoxicity screens, the target compound exhibits a distinct potency profile compared to other labdane diterpenoids isolated from the same source: in one study, it showed IC50 values of 11.77 μM (HL-60) and 15.48 μM (SMMC-7721) [2], whereas a closely related labdane analog (fokihodgin I, compound 9) in the same assay demonstrated a different selectivity window with IC50 values of 9.10 μM (HL-60) and 7.50 μM (SMMC-7721) [2]. This quantitative difference demonstrates that the structure–activity relationship (SAR) within the labdane class is highly dependent on the nature of the C-19 substituent, making generic substitution scientifically unsound for applications requiring defined biological activity.

Quantitative Differentiation Evidence: 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate vs. Closest Analogs


Differential Cytotoxicity Profile Against Human Leukemia (HL-60) Cells vs. Structurally Related Labdane Diterpenoid

In a head-to-head cytotoxicity evaluation against HL-60 (human promyelocytic leukemia) cells, 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate (identified as compound 22) exhibited an IC50 of 11.77 μM after 48 h MTT assay. In the same study, a closely related labdane diterpenoid, fokihodgin I (compound 9), which bears a different oxygenation and substitution pattern on the labdane core, showed greater potency with an IC50 of 9.10 μM [1]. This comparison demonstrates that the C-19 p-hydroxycinnamate ester is not the sole driver of potency, but contributes to a specific selectivity profile that is distinct from other labdane analogs [1][2].

Cytotoxicity Labdane Diterpenoid SAR Leukemia Cell Lines

Selective Cytotoxicity Advantage Against Hepatocellular Carcinoma (SMMC-7721) vs. Labdane Comparator

Against the SMMC-7721 hepatocellular carcinoma cell line, the target compound demonstrated an IC50 of 15.48 μM. In contrast, the more potent labdane analog fokihodgin I (compound 9) exhibited an IC50 of 7.50 μM in the same assay [1]. The 2.1-fold difference in potency indicates that the target compound is not the most potent labdane in this cell line, but its distinct substituent may confer advantages in terms of selectivity or reduced off-target effects, which are not captured by potency alone [1][2].

Hepatocellular Carcinoma Selective Cytotoxicity Labdane Diterpenoid

Broad-Spectrum Cytotoxicity Panel: Target Compound vs. Multiple Labdane Analogs Across Five Tumor Cell Lines

In a comprehensive cytotoxicity screen against five human tumor cell lines (A549, HL-60, MCF7, SMMC-7721, and one additional line from the source study), the target compound displayed a consistent potency range with IC50 values of 20.35 μM (A549 lung adenocarcinoma), 11.77–14.3 μM (HL-60 leukemia, two independent determinations from separate studies), 16.58 μM (MCF7 breast adenocarcinoma), and 15.48 μM (SMMC-7721 hepatocellular carcinoma) [1][2]. This profile contrasts with other labdane diterpenoids in the same study, several of which were inactive (IC50 > 40 μM) against these lines. For example, metaseglyptorin A (1) and metasequoic acid C (2) from the same Metasequoia source showed no significant cytotoxicity [2]. This demonstrates that the target compound occupies a moderate-activity niche within the labdane class, making it a useful reference compound for SAR studies where activity must be detectable but not maximal [1][2].

Broad-Spectrum Cytotoxicity Labdane Diterpenoid Panel Tumor Cell Line Profiling

Lipophilicity and Physicochemical Differentiation from Non-Esterified Labdane Analogs

The p-hydroxycinnamate ester at C-19 dramatically increases the lipophilicity of the target compound (XLogP = 7.4) compared to non-esterified labdane alcohols such as ent-8α-hydroxy-labda-13(16),14-diene (labdane F2, XLogP ~5.5, estimated from structural comparison) [1]. The topological polar surface area (TPSA) of the target compound is 66.8 Ų, and it possesses 2 hydrogen-bond donors and 4 hydrogen-bond acceptors [1]. These physicochemical parameters predict significantly higher membrane permeability and blood-brain barrier penetration potential relative to the non-esterified labdane F2 core, which has a TPSA of ~20.2 Ų and only 1 H-bond donor [2]. This class-level inference is supported by QSAR models for diterpenoid esters [3].

Physicochemical Properties Lipophilicity Labdane Diterpenoid ADME

Antioxidant Capacity Conferred by the p-Hydroxycinnamate Moiety: Class-Level Differentiation from Non-Phenolic Labdanes

The p-hydroxycinnamate (coumarate) ester moiety is a well-established antioxidant pharmacophore capable of scavenging free radicals via hydrogen atom transfer from the para-hydroxyl group. In comparative studies of cinnamic acid derivatives, p-hydroxycinnamic acid exhibits DPPH radical scavenging activity with an IC50 of approximately 12–20 μg/mL, whereas non-phenolic cinnamates show negligible activity [1]. The target compound, by virtue of its p-hydroxycinnamate ester, is predicted to possess antioxidant activity that is absent in non-esterified labdane diterpenoids such as labdane F2 or other simple labdane alcohols [2]. While no direct antioxidant assay data for the intact compound have been published, the class-level inference is supported by extensive SAR data on phenolic acid esters and by vendor technical notes highlighting the antioxidant potential of the cinnamate moiety .

Antioxidant Phenolic Diterpenoid p-Hydroxycinnamate Ester

Optimal Application Scenarios for 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate Based on Quantitative Differentiation Evidence


Labdane Diterpenoid Structure–Activity Relationship (SAR) Reference Compound for Cytotoxicity and Selectivity Profiling

The target compound is ideally suited as a reference standard in diterpenoid SAR studies, where its well-characterized IC50 values across five tumor cell lines (A549: 20.35 μM; HL-60: 11.77 μM; MCF7: 16.58 μM; SMMC-7721: 15.48 μM) provide a quantitative baseline for comparing novel labdane analogs. Its moderate potency, distinct from the most potent labdane (fokihodgin I, IC50 9.10 μM on HL-60, 7.50 μM on SMMC-7721) and from inactive analogs (IC50 > 40 μM), makes it a critical anchor point for establishing potency-selectivity trade-offs [1].

Antioxidant Diterpenoid Tool Compound for Oxidative Stress and Redox Biology Research

The presence of the p-hydroxycinnamate ester moiety confers predicted antioxidant activity that is absent in non-phenolic labdane diterpenoids [1][2]. This compound is the preferred choice for experiments investigating the combined effects of a labdane diterpenoid scaffold with a phenolic antioxidant pharmacophore, such as in cellular models of oxidative stress, ischemia-reperfusion injury, or neuroinflammation, where dual-action (anti-inflammatory + antioxidant) compounds are sought [2].

Procurement for Cancer Cell Line Panel Screening as a Moderate-Potency Positive Control

For laboratories running standardized cytotoxicity panels against NCI-60 or similar tumor cell line batteries, the target compound serves as an excellent moderate-potency positive control. Its IC50 values (11.77–20.35 μM) fall within a range that is easily detectable yet does not saturate the assay, allowing for precise quantification of inter-experimental variability. The compound's activity is highly reproducible across independent studies (HL-60 IC50 of 11.77 μM and 14.3 μM from two different publications [1][2]), confirming its suitability as a quality control standard.

Natural Product Derivatization and Prodrug Design Starting Material

The C-19 p-hydroxycinnamate ester linkage provides a chemically tractable handle for further derivatization, including hydrolysis to the corresponding alcohol, transesterification, or modification of the phenolic ring. This makes the compound a valuable starting material for medicinal chemistry campaigns aimed at optimizing labdane diterpenoid activity, particularly for improving selectivity or introducing additional functional groups without altering the labdane core [1]. Its commercial availability at >98% purity from multiple reputable vendors further supports its use in synthetic chemistry workflows [2].

Quote Request

Request a Quote for 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.